molecular formula C15H17N9O2 B5570682 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B5570682
M. Wt: 355.36 g/mol
InChI Key: CKYHKXUYHPQEDY-CAOOACKPSA-N
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Description

The compound belongs to a class of chemicals that incorporate both 1,2,5-oxadiazole and 1,2,3-triazole rings. These heterocyclic frameworks are notable for their diverse chemical properties and potential for various applications in medicinal chemistry and material science. The specific compound discussed here has been synthesized and studied for its unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of azirines with carbohydrazides to produce oxadiazoles and triazoles. A general approach might involve the formation of these heterocyclic rings through cyclization reactions, utilizing specific precursors for the desired structural features (Link, 1978).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR), plays a crucial role in confirming the geometry, conformation, and electronic structure of synthesized compounds. Studies on similar molecules have employed these techniques to elucidate their structure and to support theoretical calculations (Karrouchi et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that includes oxadiazoles and triazoles, known for their varied applications in chemical synthesis and potential biological activities. Research on similar compounds has led to the development of new synthetic methodologies and the exploration of their reactivity. For instance, the synthesis of 1,3,4-oxadiazoles from dimethylamino azirines and carbohydrazides has been demonstrated, highlighting the versatility of these compounds in organic synthesis (H. Link, 1978). This process involves the reaction of 3-dimethylamino-2,2-dimethyl-2 H-azirine with aromatic carbohydrazides to yield a variety of oxadiazole derivatives.

Biological Activities

Compounds with structures similar to the one mentioned have been investigated for their antimicrobial and antitumor properties. A study on azole derivatives, including oxadiazole, thiazolidine, and triazole, starting from furan-2-carbohydrazide, showed some of these compounds have antimicrobial activities against tested microorganisms (Serap Başoğlu et al., 2013). Additionally, benzimidazole derivatives synthesized from carbohydrazide precursors demonstrated potential antimicrobial activities, emphasizing the significance of carbohydrazide scaffolds in medicinal chemistry (A. El-masry et al., 2000). Furthermore, the synthesis of oxadiazole compounds incorporating imidazole and pyrazole rings has been explored, with some derivatives showing promising anthelmintic activity (K. Patel et al., 2010).

Antioxidant and Antitumor Effects

Aromatic C-nucleosides containing oxadiazole units synthesized from carbohydrazides have been evaluated for their antioxidant and antitumor activities. This research indicates the potential of such compounds in developing new therapeutic agents (M. M. El Sadek et al., 2014).

properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N9O2/c1-9-12(18-22-24(9)14-13(16)20-26-21-14)15(25)19-17-8-10-4-6-11(7-5-10)23(2)3/h4-8H,1-3H3,(H2,16,20)(H,19,25)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYHKXUYHPQEDY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyltriazole-4-carboxamide

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